![molecular formula C15H17N3O3 B2912412 ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate CAS No. 955572-91-5](/img/structure/B2912412.png)
ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate, also known as Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate or Oprea1_648286, is the sodium ion (Na+) channel on the nerve membrane . This compound acts as a local anesthetic, inhibiting the nervous system by blocking the conduction of nerve impulses .
Mode of Action
Ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate binds to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The compound is part of the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate involves three steps: alkylation, esterification, and alkylation .
Result of Action
The result of the compound’s action is a reversible blockage of nerve impulse conduction, leading to a loss of local sensation . This makes it useful for local surgery and treatment, providing temporary relief from pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the acylation of the resulting ester with 1-ethylpyrazole-3-carbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester of benzoic acid, lacking the pyrazole ring.
4-Aminobenzoic acid: The parent compound used in the synthesis of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate.
1-Ethylpyrazole-3-carbonyl chloride: The acylating agent used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the benzoate ester and the pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Activité Biologique
Ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C14H16N4O3 and a molecular weight of approximately 288.30 g/mol. The compound features a pyrazole moiety, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing pyrazole structures. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain pyrazoline derivatives exhibited IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7, indicating their potency compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound 10c | HCT-116 | 5.55 | |
Compound 10c | MCF-7 | 2.86 | |
Doxorubicin | HCT-116 | 5.23 | |
Doxorubicin | MCF-7 | 4.17 |
The structure–activity relationship (SAR) analysis indicated that the presence of an aryl bulky group enhances the anticancer activity of these compounds, emphasizing the importance of the pyrazole scaffold in their design .
Antimicrobial Activity
In addition to anticancer properties, this compound and related compounds have demonstrated antimicrobial activity. Research indicates that certain pyrazole derivatives exhibit selective inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Bacteria | MIC (μM) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 15.625 | |
Compound B | Enterococcus faecalis | 62.5 |
The mechanism of action for these compounds appears to involve inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival .
Case Study 1: Anticancer Efficacy
A study published in Scientific Reports examined the efficacy of a series of pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through activation of caspase pathways .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The study found that certain derivatives were effective in reducing biofilm formation, suggesting potential applications in treating chronic infections associated with biofilms .
Propriétés
IUPAC Name |
ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-18-10-9-13(17-18)14(19)16-12-7-5-11(6-8-12)15(20)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDPGSZKILBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.